molecular formula C16H11FN2O3 B12133740 2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B12133740
M. Wt: 298.27 g/mol
InChI Key: PJGNFXVGSNKTLS-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methyl group, and a carbaldehyde group attached to the pyrido[1,2-a]pyrimidine core. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenoxy Group: This step involves the substitution reaction where a fluorophenoxy group is introduced to the core structure.

    Addition of the Methyl Group: This can be done through alkylation reactions.

    Formation of the Carbaldehyde Group: This step involves the oxidation of a suitable precursor to form the aldehyde group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde include other pyrido[1,2-a]pyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

  • 4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile
  • 2-(5-cyano-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)-pyrimidin-4-yl) hydrazine carbothioamide

These compounds highlight the structural diversity and potential for modification within the pyrido[1,2-a]pyrimidine family, allowing for the exploration of various biological activities and therapeutic applications.

Properties

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C16H11FN2O3/c1-10-3-2-8-19-14(10)18-15(13(9-20)16(19)21)22-12-6-4-11(17)5-7-12/h2-9H,1H3

InChI Key

PJGNFXVGSNKTLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)OC3=CC=C(C=C3)F

Origin of Product

United States

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